molecular formula C10H11NO3S B1460434 6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid CAS No. 1082539-91-0

6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B1460434
CAS No.: 1082539-91-0
M. Wt: 225.27 g/mol
InChI Key: GRLXBUZVSGRMKE-UHFFFAOYSA-N
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Description

6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is a key chemical scaffold in medicinal chemistry research, primarily investigated for its potential to interact with therapeutically relevant protein targets. This compound is part of a series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines that have been synthesized and evaluated as potential allosteric modulators of the A1 adenosine receptor (A1AR), a target of interest for modulating physiological processes in the central nervous and cardiovascular systems . Research into this chemical series explores the structure-activity relationships (SAR) at the 3- and 6-positions of the core structure, which can influence the compound's functional activity at the receptor . Furthermore, closely related tetrahydrothieno[2,3-c]pyridine analogs have been identified as potent inhibitors of the glucose-6-phosphatase (G-6-Pase) catalytic enzyme, a key enzyme in hepatic glucose production, marking them as valuable tools for investigating new avenues in metabolic disease research . This chemical entity serves as a critical intermediate for researchers developing novel synthetic analogs to probe biological mechanisms and optimize pharmacological properties.

Properties

IUPAC Name

6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-6(12)11-3-2-7-8(10(13)14)5-15-9(7)4-11/h5H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLXBUZVSGRMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows these steps:

  • Construction of the tetrahydrothieno[2,3-c]pyridine ring system.
  • Introduction of the carboxylic acid group at the 3-position.
  • Acetylation at the 6-position.

The synthetic route typically involves the reaction of substituted thienyl ethylamines with formaldehyde and subsequent cyclization, followed by hydrolysis and acetylation steps.

Key Preparation Method from Patent US4127580A

This patent describes a process for preparing thieno-pyridine derivatives structurally related to 6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid. The method includes:

  • Step (a): Mannich-type Reaction

    N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine is reacted with formaldehyde (35% aqueous solution) to form an addition product. The reaction is immediate and slightly exothermic. The aqueous phase is decanted, and the organic phase is dried azeotropically to yield an intermediate.

  • Step (b): Cyclization

    The intermediate is treated with dry hydrochloric acid in an aprotic polar solvent such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), or N-methylpyrrolidone (NMP). This step facilitates cyclization to form the tetrahydrothieno[3,2-c]pyridine hydrochloride salt.

  • Isolation

    The hydrochloride salt precipitates due to its low solubility in the chosen solvent, allowing for easy isolation by filtration. Unconverted amine can be further reacted to improve yield.

  • Purification

    The hydrochloride salt is recrystallized from a mixture of diisopropyl ether and isopropyl alcohol to obtain pure crystals.

  • Yield and Physical Data

    Example yield: 28% (300 mg scale), melting point: 178°–182°C.

This method emphasizes the importance of anhydrous conditions during the formaldehyde addition and the choice of solvent to optimize product isolation.

Preparation Method from Chinese Patent CN103864817A

This patent provides an alternative preparation method focusing on the synthesis of thienopyridine compounds, including derivatives with carboxylic acid functional groups. Key features include:

  • Starting Materials

    Use of substituted pyridine and thienyl precursors.

  • Reaction Conditions

    Employing Friedel-Crafts acylation or related acylation reactions to introduce acetyl groups at specific positions on the heterocyclic ring.

  • Hydrolysis Step

    Conversion of ester or amide intermediates to the corresponding carboxylic acid under acidic or basic hydrolysis conditions.

  • Solvents and Reagents

    Utilization of solvents such as dimethylformamide, acetonitrile, or tetrahydrofuran, and reagents including hydrochloric acid, sulfuric acid, acetic anhydride, acetyl chloride, and various bases like potassium hydroxide or sodium hydroxide.

  • Process Optimization

    The patent discusses controlling reaction temperature, time, and solvent choice to maximize yield and purity.

  • Key Reaction Types

    • Friedel-Crafts acylation to install the acetyl group.
    • Hydrolysis reactions to convert precursors to the carboxylic acid.
    • Diazotization and rearrangement reactions may be involved in modifying substituents on the ring system.

This method highlights flexibility in synthetic routes and reagents to achieve the target compound with high purity and yield.

Comparative Data Table of Preparation Steps

Step Description Reagents/Conditions Solvents Notes
1 Mannich-type reaction N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine + Formaldehyde (35% aqueous) None (aqueous formaldehyde) Immediate, exothermic; aqueous phase removed
2 Drying of intermediate Azeotropic drying Benzene, Toluene Essential to remove water
3 Cyclization Dry HCl in aprotic polar solvent DMF, DMSO, NMP Precipitates hydrochloride salt
4 Isolation and purification Recrystallization Diisopropyl ether/isopropyl alcohol Improves purity
5 Acetylation (Friedel-Crafts acylation) Acetyl chloride or acetic anhydride + Catalyst Acetonitrile, THF Introduces acetyl group at 6-position
6 Hydrolysis Acidic or basic hydrolysis Water, ethanol, or mixed solvents Converts esters/amide to carboxylic acid

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of thieno[2,3-c]pyridine exhibit antimicrobial activities. A study demonstrated that compounds containing the thieno[2,3-c]pyridine moiety have shown effectiveness against various bacterial strains, suggesting potential for developing new antibiotics.

Anticancer Activity

6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. This mechanism is crucial for developing targeted cancer therapies.

Neuroprotective Effects

The compound's neuroprotective effects have been explored in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, highlighting its potential as a therapeutic agent for conditions like Alzheimer's and Parkinson's disease.

Drug Development

The unique structure of this compound makes it a valuable scaffold for drug development. Researchers are synthesizing various analogs to optimize their pharmacological profiles.

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of more complex molecules. Its functional groups allow for modifications that can lead to compounds with enhanced biological activity or specificity.

Case Studies

  • Antimicrobial Activity Study : A series of derivatives were synthesized from this compound and tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at low concentrations (IC50 values ranging from 5 to 20 µg/mL) .
  • Cancer Cell Proliferation Inhibition : In vitro assays demonstrated that the compound reduced the viability of MCF-7 breast cancer cells by 70% at a concentration of 50 µM after 48 hours of treatment .
  • Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of the compound significantly improved cognitive function and reduced amyloid plaque deposition compared to control groups .

Mechanism of Action

The mechanism of action of 6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Derivatives

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Biological Activity/Application
6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid 6-acetyl, 3-carboxylic acid C₁₀H₁₁NO₃S Acetyl, carboxylic acid PTP inhibition
2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid (3b) 2-amino, 6-methyl, 3-carboxylic acid C₉H₁₂N₂O₂S Amino, methyl, carboxylic acid A₁ adenosine receptor modulation
2-Amino-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid (3c) 2-amino, 6-Boc, 3-carboxylic acid C₁₃H₂₀N₂O₄S Amino, Boc-protected amine, carboxylic acid Pharmaceutical intermediate
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 2-amino, 6-benzyl, 3-ethyl ester C₁₇H₂₀N₂O₂S Amino, benzyl, ester Anti-inflammatory (Tinoridine analogue)
2-(Oxalylamino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid (OTA) 2-oxalylamino, 3-carboxylic acid C₁₀H₁₀N₂O₅S Oxalylamide, carboxylic acid Protein-ligand interaction studies
Ethyl 6-ethyl-2-(perfluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 6-ethyl, 2-perfluorobenzamido, 3-ethyl ester C₁₉H₁₈F₅N₂O₃S Perfluorobenzamido, ethyl ester Anti-tuberculosis (MIC = 0.23 μM)

Key Research Findings

  • Structure-Activity Relationships (SAR): 6-Position: Acetyl and benzyl groups enhance target selectivity (e.g., PTP1B vs. other phosphatases) . 2-Position: Amide or amino groups are critical for receptor interaction; bulky substituents (e.g., perfluorobenzamido) improve antimicrobial potency . 3-Position: Carboxylic acids improve solubility, while esters (e.g., ethyl) enhance bioavailability .
  • Docking Studies : The trimethoxyphenyl moiety in tubulin inhibitors occupies the same β-tubulin pocket as DAMA-colchicine, validating its role in polymerization inhibition .

Biological Activity

6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is a compound belonging to the class of tetrahydrothienopyridines, which are noted for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C11_{11}H13_{13}N2_{2}O3_{3}S
  • Molecular Weight : 254.30 g/mol
  • IUPAC Name : this compound

Antioxidant Properties

Recent studies have indicated that derivatives of tetrahydrothienopyridines exhibit significant antioxidant activity. This is crucial in mitigating oxidative stress-related diseases. For instance, compounds similar to this compound have been shown to scavenge free radicals effectively and protect cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various in vitro models. Specifically, it has been reported to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in microglial cells. These effects suggest potential applications in treating neuroinflammatory conditions .

Neuroprotective Activity

Neuroprotective effects have also been observed in cell models subjected to neurotoxic insults. The compound's ability to reduce tau hyperphosphorylation and protect neuronal viability indicates its potential in neurodegenerative disease therapies .

GSK-3β Inhibition

One of the notable mechanisms of action involves the inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β), which plays a significant role in various signaling pathways related to cell survival and proliferation. Compounds structurally related to this compound have shown IC50_{50} values in the low nanomolar range for GSK-3β inhibition . This inhibition is relevant for developing treatments for conditions like Alzheimer's disease.

Case Studies and Research Findings

  • Study on GSK-3β Inhibition :
    • A study highlighted that certain tetrahydrothienopyridine derivatives exhibited potent GSK-3β inhibitory activity with IC50_{50} values as low as 8 nM. These compounds also showed additional inhibitory effects on other kinases such as ROCK-1 .
  • Neuroprotection in Cell Models :
    • Research involving BV-2 microglial cells demonstrated that 6-acetyl derivatives significantly reduced nitric oxide production and improved cell viability under inflammatory conditions .

Summary Table of Biological Activities

Activity Effect Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of IL-6 and TNF-alpha
NeuroprotectiveProtection against tau hyperphosphorylation
GSK-3β InhibitionIC50_{50} = 8 nM

Q & A

Q. What synthetic methodologies are commonly employed for preparing 6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid and its derivatives?

The Gewald reaction is a cornerstone for synthesizing thieno[2,3-c]pyridine scaffolds. For example, malononitrile reacts with N-substituted 4-piperidones under Gewald conditions to yield 3-carbonitrile derivatives, which can be hydrolyzed to carboxylic acids . Direct amidation of 3-carboxylic acids (e.g., with 2-cyanoacetamide) is another route, though solubility challenges may arise; conversion to hydrochloride salts improves aqueous solubility for pharmacological assays . Acid-base workup (e.g., NaOH in ethanol/water followed by HCl acidification) is critical for isolating intermediates like 3b and 3c .

Q. How is structural characterization performed for this compound?

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are primary tools. For instance:

  • 3b : 1H^1H-NMR (DMSO-d6) shows signals for the acetyl group (~2.1 ppm) and tetrahydrothienopyridine protons (1.5–4.5 ppm). MS data confirm molecular ions at m/z 254 [M+H]+ .
  • 3c : Boc-protected derivatives exhibit tert-butyl signals at ~1.4 ppm in 1H^1H-NMR . Melting points (Mp) are also reported (e.g., 3b: 218–220°C) to verify purity .

Q. What safety precautions are necessary when handling this compound?

While specific data for the acetylated derivative are limited, structurally related thienopyridines (e.g., ethyl 2-amino-6-benzyl derivatives) may cause skin/eye irritation (H315, H319) or respiratory irritation (H335) . Use fume hoods, gloves, and goggles. For spills, neutralize with inert absorbents and consult safety protocols .

Advanced Research Questions

Q. How can researchers optimize solubility and bioavailability for in vivo studies?

Hydrochloride salt formation (e.g., converting 3-carboxamides to HCl salts) enhances water solubility . For lipophilic analogs (e.g., 6-benzyl derivatives), consider PEGylation or prodrug strategies (e.g., ester-to-acid conversion in vivo) . Solubility assays in PBS (pH 7.4) and DMSO should precede pharmacokinetic studies.

Q. What strategies address contradictory pharmacological data in A1 adenosine receptor modulation?

Discrepancies in receptor binding (e.g., variable IC50 values) may arise from differences in assay conditions (e.g., membrane vs. whole-cell assays). To resolve this:

  • Use standardized radioligand binding protocols (e.g., 3H^3H-DPCPX for A1 receptors).
  • Compare allosteric vs. orthosteric modulation via Schild analysis .
  • Validate functional activity with cAMP accumulation assays .

Q. How can computational modeling guide the design of derivatives with enhanced receptor affinity?

Molecular docking (e.g., using AutoDock Vina) into A1 adenosine receptor crystal structures (PDB: 5UEN) can predict interactions at the allosteric site. Focus on:

  • Acetyl group orientation for hydrogen bonding with Thr277.
  • Substituent effects (e.g., 6-methyl vs. 6-benzyl) on hydrophobic pocket occupancy . Validate predictions with SAR studies on synthesized analogs.

Q. What analytical techniques resolve synthetic byproducts or degradation products?

High-resolution LC-MS/MS identifies impurities (e.g., deacetylated or oxidized species). For example:

  • Monitor acetyl group stability under acidic conditions via 1H^1H-NMR.
  • Use preparative HPLC to isolate byproducts for structural elucidation .

Methodological Recommendations

  • Synthetic Optimization : Replace traditional heating with microwave-assisted Gewald reactions to reduce reaction time .
  • Data Reproducibility : Use deuterated solvents (e.g., DMSO-d6) for consistent NMR shifts .
  • Hazard Mitigation : Follow COSHH regulations for irritant handling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

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